molecular formula C15H23ClN2S B5039863 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine

1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine

Cat. No. B5039863
M. Wt: 298.9 g/mol
InChI Key: CJKRUZWLJDZUMZ-UHFFFAOYSA-N
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Description

1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology.

Mechanism of Action

The exact mechanism of action of 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is not fully understood. However, it is believed to act as a dopamine receptor modulator, specifically targeting the D2 and D3 receptor subtypes. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain and improve cognitive function. It has also been shown to have anti-tumor properties and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine in lab experiments is its ability to selectively target dopamine receptors, which can be useful in studying the role of dopamine in various physiological processes. However, its limited solubility in water can be a limitation for some experiments, and its potential toxicity at high doses must be taken into consideration.

Future Directions

There are several future directions for research on 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine. In neuroscience, further studies are needed to fully understand its mechanism of action and potential therapeutic applications for schizophrenia and other neurological disorders. In oncology, more research is needed to determine its anti-tumor properties and potential as a chemotherapeutic agent. In immunology, its potential as a treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis should be explored. Additionally, further studies are needed to optimize its synthesis method and improve its solubility and bioavailability.
Conclusion:
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is a promising chemical compound that has been studied for its potential therapeutic applications in various fields. Its ability to selectively target dopamine receptors and modulate the immune response makes it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses, and to optimize its synthesis method and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine involves the reaction of 4-chlorobutyl sulfide with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically around 50-60%.

Scientific Research Applications

1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated for its ability to modulate the activity of dopamine receptors and as a potential treatment for schizophrenia. In oncology, it has been studied for its anti-tumor properties and as a potential chemotherapeutic agent. In immunology, it has been investigated for its ability to modulate the immune response and as a potential treatment for autoimmune diseases.

properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanylbutyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2S/c1-17-9-11-18(12-10-17)8-2-3-13-19-15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKRUZWLJDZUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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